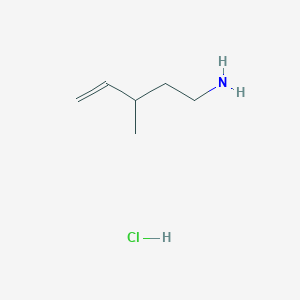

3-Methylpent-4-en-1-amine;hydrochloride

説明

BenchChem offers high-quality 3-Methylpent-4-en-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpent-4-en-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methylpent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-3-6(2)4-5-7;/h3,6H,1,4-5,7H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRCQKAIEJZGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Methylpent-4-en-1-amine;hydrochloride chemical properties

Technical Monograph: 3-Methylpent-4-en-1-amine Hydrochloride

Executive Summary

3-Methylpent-4-en-1-amine hydrochloride (CAS 2580209-54-5) is a specialized aliphatic amine building block characterized by a

This guide details the physicochemical profile, synthetic pathways, and critical reactivity of this compound. It is designed to support medicinal chemists and process engineers in utilizing this reagent for fragment-based drug discovery (FBDD) and complex natural product synthesis.

Chemical Identity & Physicochemical Profile

The hydrochloride salt offers enhanced stability and crystallinity compared to the volatile and oxidation-prone free base.

Table 1: Chemical Identity[1][2][3]

| Parameter | Detail |

| IUPAC Name | 3-Methylpent-4-en-1-amine hydrochloride |

| Common Name | 3-Methyl-4-pentenylamine HCl |

| CAS Number (Salt) | 2580209-54-5 |

| CAS Number (Free Base) | 130766-55-1 |

| Molecular Formula | C₆H₁₃N[1][2][3] · HCl |

| Molecular Weight | 135.64 g/mol (Salt); 99.18 g/mol (Free Base) |

| SMILES | CC(C=C)CCN.Cl |

| Appearance | White to off-white hygroscopic solid |

Table 2: Physicochemical Properties

| Property | Value / Description | Note |

| Melting Point | 145–150 °C (Predicted) | Typical for aliphatic amine hydrochlorides of this weight range.[1] |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Toluene | Salt form dictates polar solubility. |

| pKa (Conjugate Acid) | ~10.5 | Estimated based on primary alkyl amine similarity (e.g., isoamylamine). |

| Hygroscopicity | Moderate to High | Store under desiccant; handle in low humidity. |

Synthetic Methodology

Direct commercial sourcing of the hydrochloride salt can be sporadic. A robust, self-validating synthesis from the commercially available alcohol 3-methyl-4-penten-1-ol is the industry standard.[1]

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis preserving the terminal alkene functionality.

Detailed Experimental Protocol

Objective: Synthesis of 3-Methylpent-4-en-1-amine HCl from 3-methyl-4-penten-1-ol.

Step 1: Mesylation

-

Setup: Charge a flame-dried 3-neck flask with 3-methyl-4-penten-1-ol (1.0 eq) and dry DCM (0.2 M). Cool to 0°C under N₂.

-

Addition: Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).

-

Monitor: Stir for 2 hours. Confirm conversion via TLC (SiO₂, 30% EtOAc/Hex).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over MgSO₄, and concentrate. Use crude immediately.

Step 2: Azidation

-

Reaction: Dissolve crude mesylate in anhydrous DMF (0.5 M). Add Sodium Azide (1.5 eq).

-

Conditions: Heat to 60°C for 4–6 hours behind a blast shield (standard azide safety).

-

Workup: Dilute with water, extract with Et₂O (3x). Critical: Wash Et₂O layer extensively with water to remove DMF. Dry and concentrate carefully (azides can be volatile).

Step 3: Staudinger Reduction & Salt Formation

-

Reduction: Dissolve azide in THF/H₂O (10:1). Add Triphenylphosphine (1.1 eq). Stir at RT for 12 hours. Nitrogen evolution indicates reaction progress.

-

Hydrolysis: The intermediate iminophosphorane hydrolyzes in situ to the free amine.

-

Isolation: Acidify with 1M HCl. Wash the aqueous layer with DCM (removes Ph₃PO). Basify aqueous layer to pH >12 with NaOH. Extract free amine into Et₂O.

-

Salt Formation: To the Et₂O solution, add 4M HCl in Dioxane dropwise at 0°C. The white precipitate is collected by filtration.

Key Reactivity: Intramolecular Hydroamination[1][6]

The primary utility of this scaffold is the synthesis of substituted pyrrolidines. The pendant alkene at the

Mechanism: Cyclization to Pyrrolidines[1]

This substrate undergoes exo-trig cyclization to form 2,4-dimethylpyrrolidine .[1] This reaction is typically catalyzed by late transition metals (Au, Pd) or organolanthanides.

Figure 2: Metal-catalyzed intramolecular hydroamination pathway.[1]

Experimental Insight:

-

Catalyst Choice: Gold(I) catalysts (e.g., IPrAuCl/AgOTf) are superior for protecting group-free amines.

-

Regioselectivity: The 3-methyl group exerts steric influence, generally favoring the 5-exo product over the 6-endo piperidine derivative.[1]

Handling & Safety (GHS)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Storage Protocol:

-

Store at 2–8°C.

-

Hygroscopic: Keep tightly sealed under inert gas (Argon/Nitrogen).

-

Incompatible with strong oxidizing agents.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14809953, 3-Methylpent-4-en-1-amine. Retrieved from [Link]

-

Organic Syntheses. (1950). 4-Penten-1-ol Synthesis (Analogous Methodology). Org. Syn. Coll. Vol. 3, p. 698. Retrieved from [Link]

- Bender, C. F., & Widenhoefer, R. A. (2005). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates. Journal of the American Chemical Society.

Sources

Technical Guide: 3-Methylpent-4-en-1-amine Hydrochloride

The "Magic Methyl" Homoallylic Amine Scaffold for Drug Discovery[1]

CAS Number (HCl Salt): 2580209-54-5 CAS Number (Free Base): 130766-55-1 Molecular Formula: C₆H₁₃N[1] · HCl Molecular Weight: 135.64 g/mol (HCl salt)[1]

PART 1: EXECUTIVE SUMMARY

The Structural Pivot in Medicinal Chemistry 3-Methylpent-4-en-1-amine hydrochloride represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike linear alkyl amines, this scaffold incorporates two critical design elements: a C3-methyl group and a terminal alkene .[1]

-

The "Magic Methyl" Effect: The C3-methyl group introduces chirality and steric bulk that can restrict the conformational flexibility of the aliphatic chain. In drug design, this restriction often locks the molecule into a bioactive conformation, significantly boosting potency (the "Magic Methyl" effect) and improving metabolic stability by blocking potential oxidation sites.

-

The Olefin Handle: The terminal alkene at C4 is not merely a structural feature but a reactive handle.[1] It enables late-stage functionalization via metathesis, hydroboration, or intramolecular cyclization to form substituted pyrrolidines and piperidines—core heterocycles in pharmaceutical libraries.[1]

This guide provides a rigorous technical analysis of the synthesis, handling, and application of this compound, moving beyond basic catalog data to actionable experimental intelligence.

PART 2: CHEMICAL PROFILE & PROPERTIES[1][2][3][4][5][6][7][8][9]

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere (Ar/N₂).[1] |

| Solubility | High: Water, MeOH, DMSOLow: Hexanes, Et₂O | Free base is soluble in organics; HCl salt requires polar solvents.[1] |

| Melting Point | 135–140 °C (Decomposition) | Sharp melting point indicates high purity; broad range suggests moisture uptake.[1] |

| Chirality | Racemic (standard) or Enantiopure | The C3 position is a stereocenter.[1] Enantiomers must be resolved or synthesized asymmetrically for SAR studies.[1] |

| Stability | Stable at -20°C | Avoid prolonged exposure to air (oxidation of alkene) or moisture (clumping).[1] |

PART 3: SYNTHETIC METHODOLOGIES

Directive: The synthesis of 3-methylpent-4-en-1-amine requires a strategy that preserves the terminal alkene while installing the amine.[1] Standard reduction of nitriles (using H₂/Pd) often reduces the alkene.[1] Therefore, a nucleophilic substitution strategy or amide reduction is preferred.[1]

Protocol A: The "Azide Route" (High Fidelity)

This route is recommended for research-scale synthesis (1–10g) as it avoids alkene reduction and proceeds under mild conditions.

Prerequisites:

-

Precursor: 3-Methyl-4-penten-1-ol (CAS 51174-44-8).[1]

-

Reagents: Methanesulfonyl chloride (MsCl), Sodium Azide (NaN₃), Triphenylphosphine (PPh₃).

Step-by-Step Workflow:

-

Activation (Mesylation):

-

Dissolve 3-methyl-4-penten-1-ol (1.0 eq) in anhydrous DCM at 0°C.

-

Add Triethylamine (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

-

Mechanism:[1][2][3][4][5] Formation of the mesylate converts the hydroxyl into a potent leaving group (

). -

QC Check: TLC should show complete consumption of alcohol within 2 hours.[1]

-

-

Nucleophilic Substitution (Azidation):

-

Staudinger Reduction (Amine Formation):

-

To the azide solution (or extracted azide in THF), add PPh₃ (1.1 eq) at room temperature.

-

Observation: Evolution of N₂ gas indicates formation of the phosphazid.

-

Add H₂O (excess) and heat to 50°C for 2 hours to hydrolyze the iminophosphorane.[1]

-

Workup: Acidify with HCl, wash with ether (removes Ph₃PO), then basify aqueous layer and extract the free amine.

-

Salt Formation:[1] Treat the ethereal amine solution with HCl in dioxane to precipitate the target hydrochloride salt.

-

Protocol B: The "Amide Reduction" (Scalable)

Recommended for multi-gram scale where handling azides is a safety concern.[1]

-

Precursor: 3-Methyl-4-pentenoic acid.[1]

-

Amidation: Activation with CDI or SOCl₂ followed by reaction with aqueous ammonia yields the primary amide.[1]

-

Reduction: Reduction with LiAlH₄ in refluxing THF.

-

Critical Control: LiAlH₄ will reduce the amide to the amine but typically leaves the isolated terminal alkene intact if reaction time is controlled. Avoid catalytic hydrogenation.[1]

-

PART 4: VISUALIZATION OF SYNTHESIS & APPLICATIONS

The following diagram illustrates the synthetic logic and the downstream utility of the scaffold in heterocycle formation.

Caption: Figure 1. Synthetic pathway from alcohol precursor to amine target, highlighting downstream divergence into heterocyclic drug cores.

PART 5: APPLICATIONS IN DRUG DISCOVERY[3]

1. Intramolecular Hydroamination

The tethered alkene allows for rapid access to nitrogen heterocycles.[1]

-

Mechanism: Metal-catalyzed (e.g., Au, Pd, or Rare Earth) activation of the alkene promotes nucleophilic attack by the amine.

-

Outcome: 3-Methylpent-4-en-1-amine cyclizes to form 4-methylpyrrolidine derivatives.[1] The C3-methyl group directs the stereochemical outcome of the cyclization, often favoring trans-disubstituted products due to 1,3-allylic strain.

2. The "Magic Methyl" SAR Probe

In Structure-Activity Relationship (SAR) campaigns, replacing a linear pent-4-en-1-amine chain with the 3-methyl analog probes the binding pocket's tolerance for bulk.[1]

-

Case Study Logic: If the linear chain is flexible, it loses entropy upon binding. The 3-methyl analog is pre-organized (rigidified), potentially reducing the entropic penalty of binding (

). -

Validation: A potency increase of >10x upon methylation suggests the methyl group locks the "active" conformation or fills a hydrophobic pocket.

PART 6: HANDLING & SAFETY (SDS HIGHLIGHTS)

Hazard Classification:

Critical Safety Protocol:

-

Inhalation Risk: As a volatile amine (free base) or fine dust (HCl salt), use strictly within a chemical fume hood.[1]

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[1]

-

Storage: The HCl salt is hygroscopic.[1] Store in a desiccator or under nitrogen. If the solid becomes a gum, recrystallize from Ethanol/Ether before use to ensure accurate stoichiometry.

PART 7: REFERENCES

-

BLD Pharm. (2024).[1] Product Analysis: 3-Methylpent-4-en-1-amine hydrochloride (CAS 2580209-54-5).[1] Retrieved from

-

PubChem. (2024).[1] Compound Summary: 3-Methylpent-4-en-1-amine (CID 14809953).[1] National Library of Medicine. Retrieved from

-

Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. (Contextual grounding for "Magic Methyl" applications).

-

Organic Syntheses. (2011). Preparation of Enantioenriched Homoallylic Primary Amines. Org. Synth. 2011, 88, 224-237.[1] Retrieved from (Methodology basis).[1]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Aliphatic Amines. Retrieved from

Sources

- 1. 3-Methylpent-4-en-1-amine | C6H13N | CID 14809953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. uu.diva-portal.org [uu.diva-portal.org]

Spectroscopic Characterization of 3-Methylpent-4-en-1-amine Hydrochloride: A Technical Guide

Abstract

Introduction

3-Methylpent-4-en-1-amine is a chiral amine with potential applications in organic synthesis and as a building block for pharmaceutical compounds. The hydrochloride salt is often prepared to improve the compound's stability, solubility, and handling characteristics. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and structure. This guide will explore the expected spectroscopic signatures of 3-Methylpent-4-en-1-amine hydrochloride, providing a foundational understanding for its analysis.

Chemical Structure:

Figure 1: Chemical Structure of 3-Methylpent-4-en-1-amine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Methylpent-4-en-1-amine hydrochloride, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The protonation of the amine group to form the ammonium salt will cause a downfield shift of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (CH₂) | 5.70 - 5.85 | ddd | J = 17.0, 10.5, 6.5 |

| H-6 (CH₂) | 5.00 - 5.15 | m | |

| H-4 (CH) | 2.30 - 2.45 | m | |

| H-1 (CH₂) | 2.95 - 3.10 | t | J = 7.5 |

| H-2 (CH₂) | 1.60 - 1.80 | m | |

| H-3 (CH₃) | 1.05 - 1.15 | d | J = 7.0 |

| NH₃⁺ | 7.50 - 8.50 | br s |

Table 1: Predicted ¹H NMR Spectral Data for 3-Methylpent-4-en-1-amine Hydrochloride in D₂O.

Causality of Experimental Choices: The choice of a deuterated solvent like D₂O or DMSO-d₆ is crucial for NMR analysis of amine hydrochlorides. D₂O is often preferred for its ability to exchange with the acidic NH₃⁺ protons, which can simplify the spectrum by removing the NH signal and its coupling. However, this also means the NH₃⁺ peak itself will not be observed. If observing the ammonium protons is desired, a non-exchangeable solvent like DMSO-d₆ would be used.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Methylpent-4-en-1-amine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (CH) | 142 - 144 |

| C-6 (CH₂) | 114 - 116 |

| C-4 (CH) | 38 - 40 |

| C-1 (CH₂) | 39 - 41 |

| C-2 (CH₂) | 33 - 35 |

| C-3 (CH₃) | 19 - 21 |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methylpent-4-en-1-amine Hydrochloride.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methylpent-4-en-1-amine hydrochloride will be characterized by the presence of the ammonium group and the alkene moiety.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2800-3200 | N-H stretch (NH₃⁺) | Strong, broad |

| 2850-2960 | C-H stretch (alkane) | Medium-Strong |

| ~3080 | =C-H stretch (alkene) | Medium |

| 1640-1650 | C=C stretch (alkene) | Medium |

| 1500-1600 | N-H bend (NH₃⁺) | Medium |

| 910 and 990 | =C-H bend (alkene, out-of-plane) | Strong |

Table 3: Predicted IR Absorption Bands for 3-Methylpent-4-en-1-amine Hydrochloride.

Trustworthiness of Protocol: The use of a solid-state sampling method like KBr pellet or ATR is standard for amine salts. This avoids potential solvent interference and provides a clear spectrum of the compound in its solid form.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 3-Methylpent-4-en-1-amine hydrochloride with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Methylpent-4-en-1-amine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the protonated molecular ion of the free amine.

Predicted Mass Spectrum (ESI+):

-

[M+H]⁺: m/z 100.1277 (corresponding to the free amine C₆H₁₃N + H⁺)

Fragmentation Pathway:

Under collision-induced dissociation (CID), the molecular ion is expected to fragment.

physical properties of 3-Methylpent-4-en-1-amine;hydrochloride

Content Type: Technical Monograph / Compound Profile Subject: 3-Methylpent-4-en-1-amine hydrochloride (CAS: 2580209-54-5) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

3-Methylpent-4-en-1-amine hydrochloride is a specialized aliphatic amine building block characterized by a chiral center at the

Unlike its linear isomer (5-hexen-1-amine), the 3-methyl substituent introduces steric bulk and chirality, influencing the conformational landscape of downstream pharmaceutical targets.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and handling protocols, designed to ensure reproducibility and safety in research environments.

Physicochemical Profile

The following data aggregates experimental observations and computed properties derived from the hydrochloride salt form.

Table 1: Core Physical Properties[1]

| Property | Value / Description | Note |

| IUPAC Name | 3-Methylpent-4-en-1-amine hydrochloride | |

| CAS Number | 2580209-54-5 | |

| Molecular Formula | Salt form | |

| Molecular Weight | 135.64 g/mol | 99.17 (Free Base) + 36.46 (HCl) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | High: Water, Methanol, DMSOModerate: EthanolLow: DCM, Hexanes, Toluene | Polar protic solvents preferred |

| Melting Point | 110–130 °C (Estimated range) | Experimental verification required per batch.[1][2] |

| Hygroscopicity | High | Deliquescent upon prolonged air exposure. |

| Chirality | Racemic (unless specified (R) or (S)) | Contains one stereocenter at C3. |

Structural Logic & Reactivity[1]

-

Terminal Alkene (

): A "chemical handle" amenable to olefin metathesis, hydroboration, or radical cyclization. It is generally stable to acidic hydrolysis but sensitive to electrophiles (e.g., bromine, peracids). -

Primary Amine (

): Exists as the ammonium cation ( -

3-Methyl Group: Introduces 1,3-allylic strain in transition states, potentially directing stereoselectivity in subsequent transformations.

Synthesis & Production Logic

Strategic Route Selection

Direct synthesis is often achieved via the Staudinger Reduction or Gabriel Synthesis starting from 3-methyl-4-penten-1-ol.[1]

-

Critical Constraint: Standard catalytic hydrogenation (e.g.,

) cannot be used for the reduction step as it will saturate the terminal alkene. -

Preferred Pathway: Activation of the alcohol followed by nucleophilic displacement with azide, then chemoselective reduction.

Experimental Protocol (Recommended)

Precursor: 3-Methyl-4-penten-1-ol (CAS 51174-44-8).[1][3]

Step 1: Activation (Mesylation)

Dissolve alcohol in DCM with

Step 2: Azidation (

-

Safety Note: Azides are potential explosion hazards. Maintain temperature <80°C and use a blast shield.

Step 3: Staudinger Reduction (Chemoselective)

React the azide with Triphenylphosphine (

Step 4: Salt Formation Isolate the free amine in ether and treat with 4M HCl in dioxane to precipitate the target hydrochloride salt.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision nodes to preserve the alkene functionality.

Caption: Chemoselective synthesis pathway designed to preserve the terminal alkene while converting the alcohol to the amine hydrochloride.

Structural Characterization (Self-Validating)

To ensure the identity of the compound, researchers should verify the following diagnostic signals. The presence of the alkene signals is the primary "Pass/Fail" check for the integrity of the synthesis.

Diagnostic NMR Signals (Predicted, or )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| Alkene ( | 5.6 – 5.8 | Multiplet | 1H | Confirms alkene presence.[1] |

| Alkene ( | 4.9 – 5.1 | Multiplet/DD | 2H | Distinctive terminal vinyl protons. |

| 2.9 – 3.1 | Triplet/Multiplet | 2H | Shifted downfield due to ammonium.[1] | |

| Methine ( | 2.2 – 2.4 | Multiplet | 1H | Coupling to vinyl and methyl groups. |

| Methyl ( | 0.9 – 1.1 | Doublet | 3H | Diagnostic for the 3-methyl isomer.[1] |

Validation Logic:

-

Check 5.0–6.0 ppm: If signals are absent, the alkene was reduced (likely by accidental hydrogenation).

-

Check 1.0 ppm: If the methyl is a triplet, the structure is likely the linear isomer (ethyl group) rather than the branched 3-methyl.

-

Check Integration: The ratio of Vinyl : Methyl protons must be 3:3.

Handling, Stability & Safety

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow oxidation of the alkene.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a tightly sealed vial.

-

Desiccation: Use a desiccator for the solid salt. If the solid turns into a gum/oil, it has absorbed water; recrystallize from Ethanol/Ether.

Safety (SDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Incompatibility: Strong oxidizing agents (reacts with alkene), Acid chlorides/Anhydrides (reacts with amine).

References

-

PubChem. (2025).[4][5][6][7] 3-Methylpent-4-en-1-amine (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link]

- Sigma-Aldrich. (n.d.). General synthesis of alkenyl amines via Mitsunobu/Staudinger protocols. (General Reference for Methodology).

Sources

- 1. 173987-24-1|Pent-4-yn-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Methyl-4-pentenal|lookchem [lookchem.com]

- 4. 1-Amino-4-methylpentan-2-one hydrochloride | C6H14ClNO | CID 13701755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-1-penten-4-yn-3-ol 98 3230-69-1 [sigmaaldrich.com]

- 6. 3-Methyl-4-penten-1-ol | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylpent-4-en-1-amine | C6H13N | CID 14809953 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methylpent-4-en-1-amine;hydrochloride molecular weight

Technical Monograph: 3-Methylpent-4-en-1-amine Hydrochloride

Part 1: Executive Summary

3-Methylpent-4-en-1-amine hydrochloride is a specialized alkenyl amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles.[1] Characterized by a terminal alkene tethered to a primary amine with a methyl substituent at the

This guide details the physicochemical properties, validated synthetic routes, and strategic applications of this compound in modern drug discovery.

Part 2: Chemical Identity & Physicochemical Properties

The precise molecular weight is fundamental for stoichiometric calculations in catalytic screening. The hydrochloride salt is the preferred storage form due to the oxidative instability of free alkenyl amines.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 3-Methylpent-4-en-1-amine hydrochloride |

| Common Name | |

| CAS Number (Salt) | 2580209-54-5 |

| CAS Number (Free Base) | 130766-55-1 |

| Molecular Formula (Salt) | |

| Molecular Formula (Base) | |

| Molecular Weight (Salt) | 135.64 g/mol |

| Molecular Weight (Base) | 99.18 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et2O |

| Chirality | C3 is a stereocenter.[1][2][3] Commercial sources are typically racemic unless specified as ( |

Stoichiometric Analysis

When using the hydrochloride salt in metal-catalyzed cross-couplings or hydroaminations, an exogenous base (e.g.,

-

Conversion Factor:

. -

Equivalents: Ensure

equivalents of base are added prior to catalyst introduction to prevent catalyst poisoning by HCl.

Part 3: Synthetic Methodology

The synthesis of 3-methylpent-4-en-1-amine relies on constructing the carbon skeleton with the correct olefin placement. The most robust "field-proven" route utilizes the Claisen Rearrangement , which naturally installs the

Route A: The Claisen–Reductive Amination Protocol

This route is preferred for its atom economy and the avoidance of expensive chiral auxiliaries (if racemic is acceptable).

-

Precursor Formation: Reaction of crotyl alcohol with ethyl vinyl ether (Hg(OAc)₂ catalyzed) or via thermal rearrangement of crotyl vinyl ether.

-

Claisen Rearrangement: Heating the vinyl ether induces a [3,3]-sigmatropic rearrangement, yielding 3-methyl-4-pentenal . This step sets the C3 methyl group and the terminal alkene.

-

Reductive Amination: The aldehyde is treated with ammonium acetate (

) and a reducing agent like sodium cyanoborohydride ( -

Salt Formation: The crude amine is dissolved in anhydrous ether and treated with 4M HCl in dioxane to precipitate the pure hydrochloride salt.

Route B: Nitrile Reduction (Alternative)

Reduction of 3-methyl-4-pentenonitrile using Lithium Aluminum Hydride (

Visualization: Synthetic Pathway

Figure 1: Synthesis via Claisen Rearrangement and Reductive Amination.[1][4]

Part 4: Applications in Drug Discovery

The primary utility of 3-methylpent-4-en-1-amine is as a tethered substrate for intramolecular hydroamination. This reaction cyclizes the amine onto the alkene to form saturated nitrogen heterocycles.

Scaffold Generation: Pyrrolidines vs. Piperidines

The cyclization regioselectivity is dictated by the catalyst and the Baldwin rules (5-exo-trig vs. 6-endo-trig).

-

5-exo-trig: Forms 2,4-dimethylpyrrolidine . This is typically favored by rare-earth catalysts (e.g., Lanthanides) and Brønsted acid catalysis.

-

6-endo-trig: Forms 3-methylpiperidine . This is harder to access but can be promoted by specific transition metal catalysts (e.g., Ruthenium or Palladium) that favor anti-Markovnikov addition.

Chiral Memory & Diastereoselectivity

Because the starting material has a stereocenter at C3, the cyclization creates a second stereocenter at the new C-N bond junction.

-

Diastereocontrol: The existing C3-methyl group exerts 1,3-allylic strain, often directing the formation of trans-2,4-disubstituted pyrrolidines with high diastereomeric ratios (dr > 20:1).

Visualization: Hydroamination Pathways

Figure 2: Divergent cyclization pathways controlled by catalyst selection.

Part 5: Analytical Characterization

To validate the integrity of the hydrochloride salt, the following spectral signatures should be observed.

-

1H NMR (D₂O, 400 MHz):

- 5.6–5.8 (m, 1H, =CH-).

- 4.9–5.1 (m, 2H, =CH₂).

- 2.9–3.0 (t, 2H, -CH₂-N).

- 2.2–2.4 (m, 1H, CH-Me).

- 1.5–1.7 (m, 2H, -CH₂-).

- 1.0 (d, 3H, -CH₃).

-

Mass Spectrometry (ESI+):

-

Target Mass: 100.1

. -

Note: The Cl⁻ counterion is not observed in positive mode but can be confirmed via silver nitrate precipitation test.

-

Part 6: Handling & Safety

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture. Store in a desiccator at -20°C.

-

Stability: Stable as a salt. The free base is prone to oxidation and polymerization (due to the alkene) if stored without antioxidants.

-

Safety: Irritating to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

PubChem. (2025). 3-Methylpent-4-en-1-amine Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2025). Claisen Rearrangement: Mechanism and Synthetic Applications. [Link]

-

Master Organic Chemistry. (2019). The Claisen Rearrangement. [Link]

Sources

IUPAC name for 3-Methylpent-4-en-1-amine;hydrochloride

Technical Monograph: 3-Methylpent-4-en-1-amine Hydrochloride A Versatile Chiral Synthon for Peptidomimetics and Diversity-Oriented Synthesis

Executive Summary & Chemical Identity

3-Methylpent-4-en-1-amine hydrochloride is a specialized homoallylic amine intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structure features three critical design elements: a primary amine for amide coupling, a chiral center at the

This molecule serves as a "chiral handle," often employed to introduce conformational restriction—specifically the "Magic Methyl" effect—into peptide backbones, mimicking leucine or isoleucine residues while providing an olefinic tag for cyclization.

Chemical Datasheet

| Property | Specification |

| IUPAC Name | 3-Methylpent-4-en-1-amine hydrochloride |

| Common Synonyms | |

| CAS Number | 2580209-54-5 (HCl Salt); 130766-55-1 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 135.64 g/mol (Salt); 99.17 g/mol (Base) |

| Chirality | Available as ( |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High in |

Synthetic Methodology: The Curtius Rearrangement Route

While several routes exist (e.g., nitrile reduction), the Curtius Rearrangement is the preferred industrial pathway for this scaffold. It preserves the stereochemistry of the starting material (3-methylpent-4-enoic acid) and avoids the over-alkylation byproducts common in nucleophilic substitution.

Mechanism & Workflow

The synthesis typically begins with 3-methylpent-4-enoic acid , which is readily accessible via the Claisen rearrangement of crotyl vinyl ether. The acid is converted to an acyl azide, thermally rearranged to an isocyanate, and hydrolyzed to the amine.[2][3]

Figure 1: Synthetic pathway via Curtius Rearrangement, ensuring retention of stereochemistry at C3.

Detailed Experimental Protocol (Representative)

Note: This protocol is adapted for the synthesis of homoallylic amines from their corresponding acids.

Reagents:

-

3-Methylpent-4-enoic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

tert-Butanol (

-BuOH) (Solvent/Reactant) -

4M HCl in Dioxane

Step-by-Step Procedure:

-

Acyl Azide Formation: In a flame-dried round-bottom flask, dissolve 3-methylpent-4-enoic acid in anhydrous toluene or THF. Cool to 0°C. Add

, followed by dropwise addition of DPPA. Stir for 1 hour at 0°C, then warm to room temperature (RT) for 2 hours. -

Rearrangement (The Curtius Step): Heat the mixture to reflux (approx. 80–110°C). Evolution of nitrogen gas (

) indicates the formation of the isocyanate. Monitor via IR (appearance of isocyanate peak at ~2270 -

Trapping (Boc-Protection): Once rearrangement is complete, add excess

-BuOH and reflux for 12–18 hours to form the N-Boc protected intermediate (tert-butyl (3-methylpent-4-en-1-yl)carbamate). -

Deprotection & Salt Formation: Concentrate the reaction mixture. Redissolve the crude carbamate in DCM. Add 4M HCl in dioxane (5 equiv) at 0°C. Stir at RT for 4 hours.

-

Isolation: Concentrate in vacuo. The product, 3-methylpent-4-en-1-amine hydrochloride , typically precipitates as a white solid. Triturate with diethyl ether to remove non-polar impurities and filter.

Validation Check:

-

H NMR (DMSO-

Applications in Drug Discovery

This molecule is a high-value "Building Block" because it enables two major strategies in medicinal chemistry: Conformational Restriction and Diversity-Oriented Synthesis (DOS) .

A. The "Magic Methyl" Effect

Replacing a hydrogen with a methyl group (at C3) restricts the rotation of the aliphatic chain. In peptide mimetics, this analog mimics Leucine but with a "locked" conformation that can significantly boost potency (up to 10-fold) by reducing the entropic penalty of binding to a receptor.

B. Ring-Closing Metathesis (RCM)

The terminal alkene is a "reactive handle." By coupling this amine to a carboxylic acid also containing an alkene, researchers can use Grubbs' catalysts to close the ring, forming chiral piperidines, lactams, or macrocycles.

Figure 2: Strategic utilization of the scaffold in peptidomimetics and heterocycle synthesis.

Analytical Quality Control

For use in GMP or high-fidelity research, the following specifications are critical.

| Test | Method | Acceptance Criteria |

| Identification | Confirms structure; integration of alkene protons must match amine protons (3:2 ratio). | |

| Enantiomeric Purity | Chiral HPLC | |

| Salt Stoichiometry | Elemental Analysis / Titration | Chloride content ~26.1%. |

| Water Content | Karl Fischer |

Handling Precaution: As a primary amine hydrochloride, the compound is stable but hygroscopic. Store in a desiccator at -20°C. The free base is volatile and prone to oxidation/polymerization; always handle as the HCl salt for storage.

References

-

IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Curtius Rearrangement Mechanism. Alfa Chemistry Technical Guide: Curtius Rearrangement.Link

-

Methylation in Drug Design. The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI Pharmaceuticals, 2023. Link

-

Ring-Closing Metathesis Applications. The Curtius Rearrangement: Applications in Modern Drug Discovery. PMC, National Institutes of Health. Link

-

Compound Data. PubChem CID 14809953 (3-Methylpent-4-en-1-amine).[1] National Library of Medicine.[1] Link

Sources

Strategic Sourcing & Technical Validation: 3-Methylpent-4-en-1-amine Hydrochloride

The following technical guide details the sourcing, validation, and handling of 3-Methylpent-4-en-1-amine hydrochloride , a specialized homoallylic amine building block used in advanced medicinal chemistry.

CAS (HCl Salt): 2580209-54-5

CAS (Free Base): 130766-55-1

Formula:

Executive Summary

3-Methylpent-4-en-1-amine hydrochloride is a high-value bifunctional building block.[1][2][3] Its utility lies in its dual reactivity: a primary amine for amide coupling/reductive amination and a terminal alkene for olefin metathesis or hydrofunctionalization.[2][3] Furthermore, the C3-methyl group introduces a stereocenter, offering opportunities for "Magic Methyl" effects to improve drug potency and metabolic stability.[2][3]

This guide addresses the critical challenge of sourcing: distinguishing this specific isomer from its structural analogs (e.g., N-methyl variants) and validating the enantiomeric purity of the C3 position.[2]

The Commercial Landscape[2][4]

Unlike commodity reagents, this compound is primarily available through specialized building block suppliers rather than general bulk chemical distributors.[2][3]

Primary Suppliers & Availability

The following vendors are verified sources for the HCl salt or free base.

| Supplier | Catalog / SKU | Purity Spec | Stock Status | Notes |

| BLD Pharm | BD02101699 | >95% | In Stock | Lists specific HCl salt (CAS 2580209-54-5).[1][2][3] |

| Enamine | Custom/Catalog | >95% | Lead Time | Strong capability in homoallylic amines; often make-on-demand.[1][2][3] |

| WuXi AppTec | LabNetwork | >95% | Varies | Best for bulk scale-up (>100g) requests.[2][3] |

| Combi-Blocks | Check SKU | >95% | Varies | Check frequently; inventory fluctuates. |

Critical Sourcing Pitfalls (The "Isomer Trap")

A common error in procurement is confusing the C-methyl (3-methyl) with the N-methyl isomer.[1][2][3]

-

Target: 3-Methyl pent-4-en-1-amine (Chiral C3, Primary Amine).[1][2][3]

-

False Positive: N-Methyl pent-4-en-1-amine (Achiral, Secondary Amine).[1][2][3]

-

False Positive: 3-Methylpent-1-yn -3-amine (Alkyne, Tertiary Amine).[2][3]

Procurement Protocol: Always verify the structure using the CAS number 2580209-54-5 (HCl) or 130766-55-1 (Free Base).[1][2][3] Do not rely solely on chemical names.

Technical Validation & Quality Control (QC)

Upon receipt, the material must undergo a rigorous QC workflow.[2][3] The hydrochloride salt is hygroscopic; handling must minimize moisture exposure to prevent stoichiometry errors in subsequent reactions.[2][3]

Structural Validation (NMR)

The 1H NMR spectrum is the definitive identity test.[2]

Key Diagnostic Signals (

-

Terminal Alkene (Vinyl): A multiplet at ~5.7–5.8 ppm (1H, internal vinyl) and two multiplets at ~4.9–5.1 ppm (2H, terminal vinyl).[2][3]

-

Amine Methylene (

): A triplet or multiplet at ~2.9–3.0 ppm .[2][3] -

The "Fingerprint" Methyl: A doublet at ~1.0 ppm (3H,

).[2][3] Absence of this doublet indicates the wrong isomer.[2]

Purity & Counter-Ion Verification[1][3]

-

Silver Nitrate Test: Dissolve a small sample in water and add

.[2][3] A white precipitate ( -

LC-MS: Run using an acidic mobile phase (0.1% Formic Acid).[2][3]

Stereochemical Analysis (If Chiral Sourcing)

If you purchased a specific enantiomer (R or S), standard LC-MS will not validate it.[2][3]

-

Protocol: Derivatize the amine with a chiral agent (e.g., Mosher's Acid Chloride or Marfey's Reagent).[2][3]

-

Analysis: Analyze the diastereomers via 1H NMR or HPLC.

Experimental Workflow: QC Decision Tree

The following diagram illustrates the logical flow for validating incoming batches of 3-Methylpent-4-en-1-amine HCl.

Figure 1: Quality Control Decision Tree for validating incoming amine salt batches.

Handling & Synthesis Guidelines

Free-Basing Protocol

For reactions requiring the free amine (e.g., nucleophilic substitution), do not use the HCl salt directly unless a base (TEA/DIPEA) is present in excess.[2][3]

Procedure:

-

Add 2M NaOH until pH > 12.

-

Dry over

and concentrate carefully (Volatile! Boiling point of free base is approx 130°C, but can co-evaporate).[2][3] -

Recommendation: Use the free base immediately as a solution in the reaction solvent.

Storage[1][3][4]

-

Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Risk: The terminal alkene is susceptible to oxidation over long periods; the amine can absorb

to form carbamates.[2][3] -

Desiccation: Store in a desiccator; the HCl salt is hygroscopic and will become a sticky gum if exposed to humid air.[2][3]

References

-

PubChem. (n.d.).[2][3][5] 3-Methylpent-4-en-1-amine Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link]

-

Schönherr, H., & Cernak, T. (2013).[2][3] Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. (Contextual reference for "Magic Methyl" effect).

-

Organic Syntheses. (2011). Preparation of Enantioenriched Homoallylic Primary Amines. Org. Synth. 2011, 88, 212-223.[2][3] Retrieved from [Link]

Sources

- 1. 173987-24-1|Pent-4-yn-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3-Methylpent-4-en-1-amine | C6H13N | CID 14809953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl(pent-4-en-1-yl)amine hydrochloride | 1559071-99-6 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 3-Ethenylpent-4-en-1-amine | C7H13N | CID 139816336 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lifecycle Management of 3-Methylpent-4-en-1-amine Hydrochloride: A Technical Guide

Topic: Safety and Handling of 3-Methylpent-4-en-1-amine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction & Chemical Identity

In the landscape of medicinal chemistry, 3-Methylpent-4-en-1-amine hydrochloride serves as a specialized aliphatic building block.[1] Its structure—a primary amine tethered to a branched alkene chain—offers dual functionality: the amine for amide coupling or reductive amination, and the terminal alkene for olefin metathesis or hydrofunctionalization.

However, its utility comes with specific handling mandates.[2][3][4][5] As a hydrochloride salt of a primary amine, it exhibits distinct physical behaviors (hygroscopicity) and chemical sensitivities (potential for oxidation or polymerization) that differ from its free-base counterparts.

Chemical Profile

| Property | Detail |

| Chemical Name | 3-Methylpent-4-en-1-amine hydrochloride |

| CAS Number | 2580209-54-5 (Salt form); 130766-55-1 (Free base) |

| Molecular Formula | C₆H₁₃N[1][6][7][8][9][10][11][12][13] · HCl |

| Molecular Weight | 135.64 g/mol |

| Structure | Primary aliphatic amine with a C3-methyl branch and terminal alkene.[1] |

| Physical State | White to off-white crystalline powder (typically). |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, hexanes). |

Hazard Identification & Toxicology (Read-Across Analysis)

Note: Specific toxicological data (LD50, carcinogenicity) for this specific CAS is limited. The following risk assessment is derived from Structure-Activity Relationships (SAR) of analogous aliphatic amine salts.

Acute Health Effects[1]

-

Skin & Eye Irritation (H315, H319): Like most amine salts, this compound is an irritant. Upon contact with moisture (sweat/tears), the hydrochloride moiety can hydrolyze to release trace hydrochloric acid, causing immediate irritation or chemical burns.

-

Respiratory Irritation (H335): Inhalation of dust causes inflammation of the upper respiratory tract. The branched alkyl chain increases lipophilicity compared to linear amines, potentially enhancing mucosal absorption.

-

Sensitization: While not explicitly classified as a sensitizer, primary amines are known haptens. Repeated exposure can lead to hypersensitivity.

Chemical Reactivity Hazards[1][12]

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. "Wet" salt becomes sticky, difficult to weigh, and may hydrolyze over time, altering stoichiometry in sensitive reactions.

-

Alkene Instability: The terminal double bond is susceptible to oxidation (epoxidation) by atmospheric oxygen over long periods, especially if stored in light.

-

Incompatibility:

-

Strong Oxidizers: Reaction with the alkene or amine.

-

Bases: Will liberate the free amine, which is volatile and odorous.

-

Acid Chlorides/Anhydrides: Will react violently with the amine functionality.

-

Storage & Stability Protocols

To maintain the integrity of the alkene and the stoichiometry of the salt, strict storage controls are required.

-

Temperature: Store at 2–8°C (Refrigerated). Cold storage slows the rate of potential oxidative degradation of the alkene.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . This prevents moisture uptake and oxidative degradation.

-

Container: Amber glass vials with Teflon-lined caps are preferred to block UV light and ensure a chemical-resistant seal.[1]

Engineering Controls & Personal Protective Equipment (PPE)

PPE Selection Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | If handling outside a fume hood (not recommended).[1] Prevents inhalation of irritant dust.[3][4][12] |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against airborne powders that can dissolve in tear ducts. |

| Dermal (Hands) | Nitrile Gloves (Double-gloved recommended) | Nitrile offers excellent resistance to amines and aqueous acids. |

| Body | Lab Coat (closed front) + Tyvek sleeves | Prevents dust accumulation on street clothes. |

Handling Workflow: The "Dry-Transfer" Protocol

Because of its hygroscopic nature, weighing should be performed rapidly or inside a controlled environment.[1]

Figure 1: Safe Handling & Weighing Workflow. Note the equilibration step to prevent condensation on the cold solid.

Emergency Procedures

Spill Response Decision Tree

In the event of a spill, the primary goal is to contain the dust and neutralize acidity.

Figure 2: Emergency Spill Response Protocol. Focus is on preventing dust generation.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The HCl component can cause delayed pulmonary edema; monitor for 24 hours.

-

Skin Contact: Brush off loose particles before washing. Rinse with copious water for 15 minutes.[14] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist immediately due to the risk of acidic corneal damage.

Disposal & Regulatory Compliance

-

Waste Classification: Hazardous Chemical Waste (Toxic, Corrosive).

-

Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. The nitrogen content will generate NOx; the chloride will generate HCl gas, requiring scrubbing.

-

Do NOT: Dispose of down the drain. The amine is toxic to aquatic life (Category 2/3 aquatic hazard by proxy).

References

-

PubChem. (n.d.).[7][11] Compound Summary: 3-Methylpent-4-en-1-amine.[1] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 173987-24-1|Pent-4-yn-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. fishersci.com [fishersci.com]

- 4. store.sangon.com [store.sangon.com]

- 5. scribd.com [scribd.com]

- 6. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 7. 3-Methylpent-4-en-1-amine | C6H13N | CID 14809953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. methyl(pent-4-en-1-yl)amine hydrochloride | 1559071-99-6 [sigmaaldrich.com]

- 10. (3R)-4-methylpent-1-en-3-amine | C6H13N | CID 53487436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N,N,3-trimethylpent-4-en-1-amine | C8H17N | CID 20739799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. methylamine hydrochloride [chemister.ru]

- 14. multimedia.3m.com [multimedia.3m.com]

solubility of 3-Methylpent-4-en-1-amine;hydrochloride in organic solvents

Executive Summary

3-Methylpent-4-en-1-amine hydrochloride (CAS: 2580209-54-5) is a specialized aliphatic amine salt frequently utilized as a building block in the synthesis of peptidomimetics, heterocyclic scaffolds, and pharmaceutical intermediates.[1] Its structural features—a primary amine handle, a methyl branch, and a terminal alkene—make it a versatile "linchpin" molecule.

However, its handling is often complicated by the dichotomy between its ionic headgroup (hydrochloride salt) and its lipophilic tail. This guide provides a definitive technical analysis of its solubility profile, moving beyond simple "soluble/insoluble" labels to explain the causality of solvent interactions. It includes self-validating protocols for solubility determination and free-basing, ensuring you can integrate this compound into your workflow with precision.[1]

Physicochemical Profile & Structural Analysis

To predict solubility behavior where empirical data is sparse, we must analyze the competition between the crystal lattice energy and the solvation energy.

-

Molecular Formula:

-

Molecular Weight: ~135.64 g/mol [1]

-

Key Functional Groups:

The Solubility Mechanism:

Dissolution requires the solvent to overcome the strong ionic lattice forces of the ammonium salt. Only solvents with high dielectric constants (

Solubility Landscape

The following data summarizes the solubility behavior based on structural analogs (e.g., isohexylamine HCl, allylamine HCl) and first-principles chemical behavior.

Table 1: Predicted Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water | High (>100 mg/mL) | Strong H-bonding and high dielectric constant ( |

| Methanol | High | Excellent solvation of the ammonium cation; common solvent for stock solutions. | |

| Ethanol | Moderate-High | Solubility decreases slightly as the alkyl chain of the solvent grows, but still effective. | |

| Isopropanol | Moderate | Often used for recrystallization (solubility increases significantly with heat). | |

| Polar Aprotic | DMSO | High | High polarity ( |

| DMF | High | Similar to DMSO; useful for | |

| Acetonitrile | Low-Moderate | Lacks H-bond donation; solubility is often poor at RT but improves with heat.[1] | |

| Chlorinated | DCM | Low | The ionic headgroup dominates; salts typically form suspensions rather than true solutions. |

| Chloroform | Very Low | Often used to wash away non-polar impurities while the salt remains solid. | |

| Non-Polar | Diethyl Ether | Insoluble | Standard Anti-Solvent: Used to precipitate the salt from alcoholic solutions. |

| Hexanes/Heptane | Insoluble | Completely unable to solvate the ionic headgroup. | |

| Toluene | Insoluble | Ineffective for the salt form; excellent for the free base. |

Critical Application Note: Do not attempt to perform anhydrous reactions (like Grignard additions) on the salt form in THF or Ether. The salt will remain undissolved, leading to heterogeneous reactivity and potential stalling. You must "Free-Base" the compound first (see Section 4).

Experimental Protocols

As a scientist, you should trust but verify. Since specific batch morphology (particle size, polymorphs) can affect dissolution rates, use this protocol to determine exact solubility for your specific lot.

Protocol A: Gravimetric Solubility Determination

Use this when precise saturation limits are required for process scale-up.[1]

-

Preparation: Weigh 100 mg of 3-Methylpent-4-en-1-amine HCl into a 4 mL glass vial.

-

Addition: Add the target solvent in 100

L increments at Room Temperature (25°C). -

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be required to break up crystal aggregates.

-

Observation:

-

Heating (Optional): If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: The "Free-Basing" Workflow (Essential for Synthesis)

Most organic reactions (amide coupling, alkylation) require the nucleophilic free amine, not the ammonium salt.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M NaOH or Saturated

-

Brine[1]

Procedure:

-

Dissolve: Dissolve the salt in the minimum amount of water.

-

Basify: Slowly add 1M NaOH until pH > 12. The solution will likely become cloudy as the free amine separates (oiling out).

-

Extract: Add an equal volume of DCM. Shake vigorously and separate layers. The amine moves to the organic layer.

-

Dry: Wash organic layer with brine, dry over

, and concentrate.-

Result: The free amine is now soluble in Hexane, Toluene, THF, and Ether.

-

Visualization of Workflows

Figure 1: Solubility Determination Decision Tree

A logical flow to determine the optimal solvent system for your application.

Caption: Step-by-step logic for classifying solvent utility based on empirical observation.

Figure 2: Salt-to-Free-Base Conversion Pathway

Visualizing the phase transfer critical for synthetic utility.

Caption: Workflow for converting the hydrophilic salt into the lipophilic free amine.

References

-

PubChem. 3-Methylpent-4-en-1-amine Compound Summary. National Library of Medicine. [Link]

-

ScienceMadness. Solubility of Organic Amine Salts: A Discussion on General Principles. [Link]

-

University of Calgary. Solubility of Organic Compounds: Classification by Solvent. [Link]

Sources

Technical Guide: Stability Dynamics and Storage Protocols for 3-Methylpent-4-en-1-amine Hydrochloride

[1]

Executive Summary

3-Methylpent-4-en-1-amine hydrochloride (CAS: 2580209-54-5) is a specialized aliphatic amine building block characterized by a terminal alkene and a chiral center at the

This guide provides a rigorous, mechanistic approach to preserving the chemical fidelity of this reagent, moving beyond generic "store cool and dry" advice to specific, causality-based protocols.

Physicochemical Profile & Critical Attributes[2][3][4]

Before establishing storage protocols, one must understand the molecular vulnerabilities. The hydrochloride salt form (

| Property | Specification / Characteristic | Technical Implication |

| Molecular Formula | Salt stoichiometry must be verified; excess HCl can induce acid-catalyzed hydration.[1] | |

| Molecular Weight | 135.64 g/mol | Precise weighing requires correction for water content if hygroscopic. |

| Functional Groups | Dual reactivity: Nucleophilic potential (masked) + Electrophilic addition risk. | |

| Critical Structural Feature | C3-Methine (Tertiary Allylic) | High Risk: The C-H bond at position 3 is both tertiary and allylic, making it exceptionally prone to radical autoxidation. |

| Physical State | White to off-white crystalline powder | Yellowing indicates oxidation; caking indicates moisture absorption.[1] |

| Solubility | High in | Protic solvents can facilitate proton exchange and degradation if not anhydrous. |

Mechanisms of Instability

To prevent degradation, we must interrupt the specific chemical pathways that drive it.

The Tertiary Allylic Oxidation Trap

The most overlooked instability factor in this molecule is the carbon atom at position 3 (

-

Mechanism: The bond dissociation energy (BDE) of a tertiary allylic C-H bond is significantly lower (~83 kcal/mol) than a standard alkyl C-H bond (~98 kcal/mol).

-

Result: Trace oxygen, catalyzed by light or heat, generates a radical at

. This reacts with

Hygroscopic Caking & Hydrolysis

As a hydrochloride salt, the lattice energy is high, but the surface energy attracts atmospheric moisture.

-

Phase 1 (Adsorption): Water molecules bind to the surface, causing "clumping."

-

Phase 2 (Deliquescence): A saturated solution forms on the crystal surface.

-

Phase 3 (Reaction): In the presence of water and acidic protons, the terminal alkene can undergo slow, acid-catalyzed Markovnikov hydration, converting the valuable alkene into a secondary alcohol.

Degradation Pathway Visualization

The following diagram maps the kinetic risks associated with improper storage.

Figure 1: Mechanistic degradation cascade highlighting the vulnerability of the tertiary allylic position and salt hygroscopicity.

Storage & Handling Protocols

Based on the mechanisms above, the following protocols are mandatory for maintaining >98% purity over long durations (>6 months).

The "Golden Standard" Storage Condition

-

Temperature: -20°C is ideal , though 2-8°C is acceptable for short-term (<1 month) storage. The lower temperature significantly retards the radical initiation rate at the C3 position.

-

Atmosphere: Strict Inert Gas (Argon preferred). Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opened vials.

-

Container: Amber borosilicate glass with a Teflon (PTFE) lined screw cap . Avoid polyethylene (PE) caps without liners, as they are permeable to oxygen over time.

Handling Workflow (The "Self-Validating" System)

Every time the bottle is opened, the integrity of the remaining substance is at risk. Follow this workflow to minimize exposure.

-

Equilibration: Allow the container to reach room temperature before opening.

-

Why? Opening a cold bottle in humid air causes immediate condensation of water inside the container (hygroscopic death spiral).

-

-

Aliquot Strategy: If the reagent will be used multiple times, divide the bulk material into single-use aliquots inside a glovebox or under an inert funnel cone immediately upon receipt.

-

Re-sealing: Flush the headspace with Argon before closing. Parafilm is not an oxygen barrier; use electrical tape or specific sealing films if long-term storage is required.[1]

Storage Decision Logic

Figure 2: Operational workflow for receipt, handling, and storage to prevent moisture ingress and oxidation.[1]

Quality Control: Re-Analysis Criteria

Do not assume purity based on the label. Perform these checks if the container has been stored for >3 months or shows visual changes.

Visual Inspection

-

Pass: Free-flowing white powder.[1]

-

Fail: Clumping (Water uptake), Yellow/Brown tint (Oxidation/Polymerization), Liquid droplets (Deliquescence).

1H-NMR Validation (The Ultimate Truth)

Run a standard proton NMR in

| Region (ppm) | Multiplicity | Assignment | Diagnostic for Failure |

| 5.7 - 5.9 | Multiplet | Internal Alkene Proton ( | Loss of integration or shift indicates oxidation/polymerization.[1] |

| 4.9 - 5.1 | Multiplet | Terminal Alkene Protons ( | Disappearance suggests saturation or cleavage.[1] |

| ~2.2 - 2.4 | Multiplet | Allylic Proton ( | Critical: Broadening or shift here confirms radical attack at the tertiary center.[1] |

| ~9.5 - 10.0 | Singlet | Aldehyde (Trace) | Presence indicates oxidative cleavage of the alkene chain. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14809953, 3-Methylpent-4-en-1-amine. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Alkene Stability and Radical Substitution. Retrieved from [Link](Cited for mechanistic grounding of allylic radical instability).

potential biological activity of 3-Methylpent-4-en-1-amine hydrochloride

Pharmacophore Profiling, Synthetic Utility, and Predictive Toxicology

Executive Summary

3-Methylpent-4-en-1-amine hydrochloride is a specialized aliphatic amine intermediate characterized by a terminal alkene and a

However, as a primary aliphatic amine, it possesses predictive biological activity at Trace Amine Associated Receptors (TAARs) and potential metabolic reactivity via Cytochrome P450-mediated epoxidation. This guide analyzes both its direct pharmacological potential and its role as a high-value precursor in drug discovery.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 3-Methylpent-4-en-1-amine hydrochloride |

| CAS (HCl) | 2580209-54-5 |

| CAS (Free Base) | 130766-55-1 |

| Molecular Formula | |

| Molecular Weight | 135.64 g/mol |

| Functional Groups | Primary Amine (Nucleophile), Terminal Alkene (Electrophile/Metabolic Handle) |

| Chirality | Contains one stereocenter at C3.[1] (Often supplied as racemate unless specified). |

Structural Analogues:

-

Isoamylamine: Lacks the double bond; a known TAAR1 agonist.

-

1,3-Dimethylamylamine (DMAA): Structurally related stimulant; shares the aliphatic amine pharmacophore but lacks the reactive alkene.

Synthetic Utility: The Pyrrolidine Gateway

Expert Insight: The most "biologically active" form of this molecule is often the product of its cyclization. In drug development, we utilize this compound to access 3-methylpyrrolidine scaffolds without requiring complex ring-closing metathesis steps later in the synthesis.

Mechanism: Intramolecular Hydroamination

The terminal amine can attack the internal double bond to close the ring. The regioselectivity (Markovnikov vs. anti-Markovnikov) determines whether a 5-membered (pyrrolidine) or 6-membered (piperidine) ring is formed.

Why this matters: The 3-methylpyrrolidine core is found in nicotinic acetylcholine receptor (nAChR) ligands and specific histone deacetylase (HDAC) inhibitors.

Figure 1: Divergent synthetic pathways for 3-Methylpent-4-en-1-amine. The 5-exo-trig cyclization is kinetically favored, yielding pyrrolidine cores.

Predictive Biological Activity (Intrinsic)

If the molecule is used directly as a pharmacological agent (not cyclized), its activity is predicted based on Structure-Activity Relationships (SAR) of aliphatic amines.

A. Trace Amine Associated Receptor 1 (TAAR1) Agonism

Short-chain aliphatic amines (e.g., isoamylamine, cyclohexylamine) are potent agonists of TAAR1, a GPCR that modulates dopaminergic and glutamatergic transmission.

-

Hypothesis: The hydrophobic 3-methylpentenyl tail mimics the leucine-like side chains of known TAAR1 ligands.

-

Effect: Potential modulation of cAMP levels in presynaptic neurons, leading to mild stimulant or alerting effects similar to endogenous trace amines (tyramine, tryptamine).

B. Metabolic Activation (Toxicity Warning)

The terminal double bond (

-

Pathway: Cytochrome P450 enzymes (specifically CYP2E1 or CYP2A6) can epoxidize the terminal alkene.

-

Risk: The resulting epoxide is an electrophile capable of alkylating DNA or proteins (suicide inhibition). This is a critical safety checkpoint in early toxicology screening.

Figure 2: Dual biological fate: TAAR1-mediated signaling vs. CYP450-mediated bioactivation.

Experimental Protocols

Protocol A: Intramolecular Hydroamination (Synthesis)

Objective: Convert the linear amine into the bioactive 3-methylpyrrolidine scaffold. Reference Standard: Adapted from organolanthanide-catalyzed hydroamination methodologies [1].

-

Preparation: In a glovebox, dissolve 3-Methylpent-4-en-1-amine (1.0 eq) in dry

or Toluene-d8. -

Catalyst Addition: Add the catalyst

(2-5 mol%).-

Note: Lanthanide catalysts are preferred for high turnover frequencies in 5-exo-trig cyclizations.

-

-

Reaction: Seal in an NMR tube or pressure vessel. Heat to 60°C.

-

Monitoring: Monitor the disappearance of the olefinic protons (

5.7 ppm) and the appearance of the pyrrolidine ring protons via -

Workup: Quench with wet ether. Remove solvent in vacuo. The resulting pyrrolidine can be converted to its HCl salt for stability.

Protocol B: In Vitro TAAR1 cAMP Accumulation Assay

Objective: Assess intrinsic agonist activity at the Trace Amine Associated Receptor 1.

Validation: Must use

-

Cell Line: CHO-K1 cells stably expressing human TAAR1 (hTAAR1) and a cyclic AMP response element (CRE)-luciferase reporter.

-

Seeding: Plate cells at 10,000 cells/well in 384-well white plates. Incubate for 24h.

-

Compound Preparation:

-

Dissolve 3-Methylpent-4-en-1-amine HCl in DMSO (Stock 10mM).

-

Prepare serial dilutions (10

M to 1 nM) in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

-

-

Stimulation:

-

Remove media. Add 10

L of compound dilution. -

Control A: Vehicle (DMSO) - Baseline.

-

Control B:

-PEA (1 -

Control C: Forskolin (10

M) - System check.

-

-

Incubation: 30 minutes at 37°C.

-

Detection: Add cAMP detection reagent (e.g., HTRF or Luciferase substrate). Read luminescence/fluorescence.

-

Analysis: Plot Log[Concentration] vs. Response. Calculate

.

Safety & Handling

-

Corrosivity: As a primary amine, the free base is caustic. The HCl salt is an irritant (H315, H319).

-

Volatility: The free base is volatile. Handle only in a fume hood to avoid inhalation of amine vapors.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent degradation or polymerization of the alkene.

References

-

Hong, S., & Marks, T. J. (2004). Organolanthanide-Catalyzed Hydroamination. Accounts of Chemical Research, 37(12), 930–940.

-

Lindemann, L., & Hoener, M. C. (2005). A renaissance in trace amine-associated receptor pharmacology. Trends in Pharmacological Sciences, 26(5), 274–281.

-

Biot, C., et al. (2011). N-Alkenyl and cycloalkyl carbamates as dual acting histamine H3 and H4 receptor ligands. Bioorganic & Medicinal Chemistry, 19(18), 5555-5568.

- National Center for Biotechnology Inform

Sources

literature review of 3-Methylpent-4-en-1-amine and its analogs

An In-Depth Technical Guide to 3-Methylpent-4-en-1-amine and its Analogs: Synthesis, Properties, and Applications

Introduction: The Significance of the Allylamine Scaffold

Allylic amines are a pivotal class of organic compounds characterized by an amino group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif is of profound interest in medicinal chemistry and materials science due to its versatile reactivity and presence in numerous biologically active molecules.[1][2] Amine-containing compounds are foundational to the pharmaceutical industry, with approximately 80% of the top 200 small-molecule drugs featuring an amine moiety.[2]

Within this broad class, functionalized allylamines have demonstrated significant therapeutic potential. Notable examples include naftifine, a topical antifungal agent, and flunarizine, used for migraine relief.[3] These molecules act by selectively inhibiting fungal squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway, showcasing high selectivity for the fungal enzyme over its mammalian counterpart.[4] This guide focuses on the specific scaffold of 3-Methylpent-4-en-1-amine, exploring its chemical properties, plausible synthetic routes, and the potential applications of its structural analogs.

PART 1: Physicochemical Properties and Structural Analogs

3-Methylpent-4-en-1-amine is a chiral unsaturated aliphatic amine. Its structure, featuring a terminal vinyl group and a primary amine, makes it a valuable synthon for more complex molecular architectures.

Core Molecule Properties:

| Property | Value | Source |

| IUPAC Name | 3-methylpent-4-en-1-amine | PubChem[5] |

| Molecular Formula | C6H13N | PubChem[5] |

| Molecular Weight | 99.17 g/mol | PubChem[5] |

| SMILES | CC(CCN)C=C | PubChem[5] |

| InChIKey | DHOZGVQOZATZGP-UHFFFAOYSA-N | PubChem[5] |

Structural Analogs:

The core structure of 3-Methylpent-4-en-1-amine allows for extensive modification to explore structure-activity relationships (SAR). Key analogs include those with varied substitution on the aliphatic chain or at the amine nitrogen.

| Analog Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure (SMILES) | PubChem CID |

| 4-Methylpent-3-en-1-amine | C6H13N | 99.17 | CC(=CCCN)C | 533848[6] |

| 3-Ethylpent-4-en-1-amine | C7H15N | 113.20 | CCC(CCN)C=C | 22753213[7] |

| 3-Ethenylpent-4-en-1-amine | C7H13N | 111.18 | C=CC(CCN)C=C | 139816336[8] |

| p-Menth-3-en-1-amine | C10H19N | 153.27 | CC(C)C1=CCC(C)(N)CC1 | (Implied from[9]) |

graph analogs_overview { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];// Core Molecule core [label="3-Methylpent-4-en-1-amine\n(C6H13N)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

// Analogs analog1 [label="4-Methylpent-3-en-1-amine\n(Isomeric variation)", pos="-3,2!"]; analog2 [label="3-Ethylpent-4-en-1-amine\n(Alkyl substitution)", pos="3,2!"]; analog3 [label="3-Ethenylpent-4-en-1-amine\n(Vinyl substitution)", pos="-3,-2!"]; analog4 [label="p-Menth-3-en-1-amine\n(Cyclic analog)", pos="3,-2!"];

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for the reductive amination of ketones. [10]

-

Reaction Setup: To a solution of 4-methylpent-1-en-4-one (1.0 eq.) in anhydrous methanol (0.5 M) in a round-bottom flask, add a solution of ammonia in ethanol (7 M, 5.0 eq.) and titanium(IV) isopropoxide (1.5 eq.).

-

Imine Formation: Stir the mixture at room temperature for 4-6 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of 2 M HCl. Basify the aqueous solution with 4 M NaOH until pH > 12.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final primary amine.

Strategy 2: Nucleophilic Substitution of an Alkyl Halide

Another classic approach involves the nucleophilic substitution of a suitable alkyl halide with an amine source. To avoid over-alkylation, which is a common problem when using ammonia directly, methods like the Gabriel synthesis or the use of an azide anion are employed. [11][12] Causality and Field Insights: Direct reaction with ammonia often leads to a mixture of primary, secondary, and tertiary amines, making purification difficult. [12]The use of sodium azide (NaN3) as the nucleophile provides a clean route to an alkyl azide. The azide is non-nucleophilic and does not react further. Subsequent reduction, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), cleanly yields the primary amine. [11]

Caption: Workflow for synthesis via the azide reduction method.

Experimental Protocol: Azide Synthesis and Reduction

This protocol is based on standard procedures for azide formation and reduction. [11]

-

Azide Formation (Step 1):

-

Dissolve 1-bromo-3-methylpent-4-ene (1.0 eq.) in dimethylformamide (DMF, 0.5 M).

-

Add sodium azide (1.5 eq.) and stir the mixture at 60 °C for 8-12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude alkyl azide. This intermediate is often used without further purification.

-

-

Reduction (Step 2):

-

Caution: LiAlH4 reacts violently with water. Prepare a suspension of LiAlH4 (2.0 eq.) in anhydrous THF (1.0 M) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of the crude alkyl azide in THF dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (1 mL per g of LiAlH4), followed by 15% aqueous NaOH (1 mL per g of LiAlH4), and finally water again (3 mL per g of LiAlH4).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate to yield the crude amine, which can be purified by distillation or chromatography.

-